Anti-Tubercular Potency: Heteroaryl Urea Class-Level Advantage over Prototypical Phenyl Urea
The prototypical 1-adamantyl-3-phenyl urea series achieves MIC values below 0.1 μg/mL against M. tuberculosis H37Rv but suffers from potent off-target human sEH inhibition (IC₅₀ ~1–10 nM range) and poor solubility [1]. In the North 2013 campaign, replacement of the phenyl ring with heteroaryl substituents (including pyrazoles, isoxazoles, and oxadiazoles) produced lead compounds retaining sub-μg/mL MICs while improving sEH selectivity and in vitro PK profiles [2]. Although specific MIC and sEH IC₅₀ data for the thiophen-2-yl-pyrazole-substituted compound 1797261-07-4 are not publicly disclosed, its structural alignment with the heteroaryl urea class supports a predicted anti-TB potency profile that is superior to the indolecarboxamide and spiropiperidine MmpL3 inhibitor chemotypes, which typically exhibit MICs in the 1–50 μM range in comparable M. tuberculosis H37Rv assays [3][4].
| Evidence Dimension | MIC against M. tuberculosis H37Rv (axenic culture) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to fall within the sub-μg/mL range based on structural class (1-adamantyl-3-heteroaryl urea) |
| Comparator Or Baseline | 1-Adamantyl-3-phenyl urea lead compounds: MIC < 0.1 μg/mL; Indolecarboxamide MmpL3 inhibitors: MIC typically 1–50 μM |
| Quantified Difference | Estimated ≥10-fold potency advantage of the adamantyl urea class over indolecarboxamides; within-class differentiation magnitude unknown |
| Conditions | M. tuberculosis H37Rv or Erdman strains; microbroth dilution (MABA); 7–14 day incubation |
Why This Matters
For procurement targeting anti-tubercular drug discovery, selecting a heteroaryl adamantyl urea scaffold provides access to sub-μg/mL potency that is structurally distinct from the well-precedented phenyl urea series, potentially circumventing existing resistance liabilities.
- [1] Scherman MS, North EJ, Jones V, Hess TN, Grzegorzewicz AE, Kasagami T, Kim IH, Merzlikin O, Lenaerts AJ, Lee RE, Jackson M, Morisseau C, Hammock BD, McNeil MR. Screening a library of 1600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability. Bioorg Med Chem. 2012;20(10):3255-3262. DOI: 10.1016/j.bmc.2012.03.058. View Source
- [2] North EJ, Scherman MS, Bruhn DF, Scarborough JS, Maddox MM, Jones V, Grzegorzewicz A, Yang L, Hess T, Morisseau C, Jackson M, McNeil MR, Lee RE. Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties. Bioorg Med Chem. 2013;21(9):2587-2599. DOI: 10.1016/j.bmc.2013.02.028. View Source
- [3] Grzegorzewicz AE, Pham H, Gundi VAKB, Sherman MS, North EJ, Hess T, Jones V, Gruppo V, Born SEM, Korduláková J, Chavadi SS, Morisseau C, Lenaerts AJ, Lee RE, McNeil MR, Jackson M. Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. Nat Chem Biol. 2012;8(4):334-341. DOI: 10.1038/nchembio.794. View Source
- [4] Patel G, Kar S, Adhikari N, Jha T. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Int J Mol Sci. 2020;21(17):6202. DOI: 10.3390/ijms21176202. View Source
